Pyrazol-4-yl Regiochemistry Enables Dual EGFR/COX-2 Inhibition Absent in Pyrazol-3-yl Regioisomers
The pyrazol-4-yl connectivity—precisely as present in this compound—is the validated pharmacophoric requirement for dual EGFR/COX-2 inhibition. A novel series of pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives (14a–l) demonstrated potent dual suppression of COX-2 (IC₅₀ = 0.560–4.692 µM), EGFRᴡᵀ (IC₅₀ = 0.121–0.423 µM), and EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.076–0.764 µM) enzymes [1]. In antiproliferative assays, the most active derivatives achieved IC₅₀ values of 1.20–2.93 µM against HT-29, MCF-7, and A-549 cancer cell lines, compared with celecoxib (IC₅₀ = 16.47–41.45 µM), erlotinib (IC₅₀ = 1.95–33.57 µM), and osimertinib (IC₅₀ = 0.75–3.45 µM) [1]. The regioisomer 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3), differing only in pyrazole attachment position, lacks any published evidence of dual EGFR/COX-2 pharmacology. This class-level SAR inference is supported by the explicit design rationale in the source study, which restricted the library to pyrazol-4-yl derivatives based on docking-predicted binding poses [1].
| Evidence Dimension | Dual COX-2 and EGFR enzyme inhibition (pyrazol-4-yl scaffold) |
|---|---|
| Target Compound Data | Pyrazol-4-yl scaffold (as in target compound): COX-2 IC₅₀ = 0.560–4.692 µM, EGFRᴡᵀ IC₅₀ = 0.121–0.423 µM, EGFRᵀ⁷⁹⁰ᴹ IC₅₀ = 0.076–0.764 µM (class data from derivatives 14b, 14g, 14k) |
| Comparator Or Baseline | Pyrazol-3-yl regioisomer (CAS 1001559-22-3): No published dual EGFR/COX-2 inhibition data available. Celecoxib: COX-2 IC₅₀ = 0.05 µM (selective COX-2 reference). Erlotinib: EGFRᴡᵀ reference IC₅₀ = 1.95–33.57 µM. |
| Quantified Difference | Pyrazol-4-yl scaffold enables dual EGFR/COX-2 inhibition; pyrazol-3-yl scaffold has no demonstrated dual pharmacology. The most active pyrazol-4-yl derivative (14g) induced G₂/M cell cycle arrest in 39.15% of MCF-7 cells vs. 9.87% for erlotinib [1]. |
| Conditions | In vitro enzyme inhibition assays (COX-1/COX-2, EGFRᴡᵀ, EGFRᵀ⁷⁹⁰ᴹ) and antiproliferative assays (MCF-7, HT-29, A-549 cell lines). Kahk et al. Eur J Med Chem 2025. |
Why This Matters
For a researcher building a dual EGFR/COX-2 inhibitor program, selecting the pyrazol-4-yl regioisomer over the pyrazol-3-yl variant is a go/no-go structural decision; the pyrazol-4-yl connectivity is the only regioisomer with published, quantified dual-inhibition data.
- [1] Kahk NM, et al. Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. Eur J Med Chem. 2025;287:117340. doi:10.1016/j.ejmech.2025.117340. View Source
